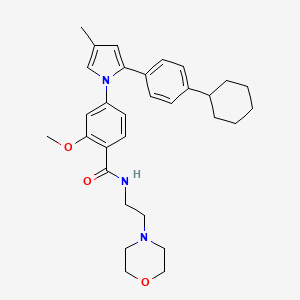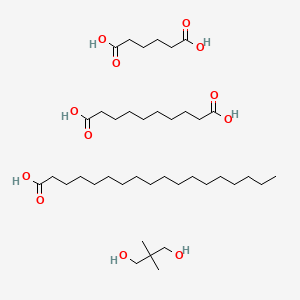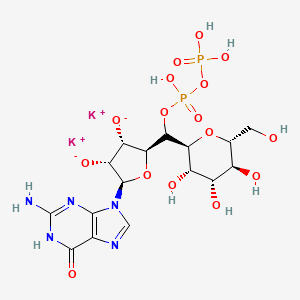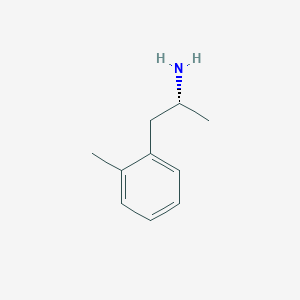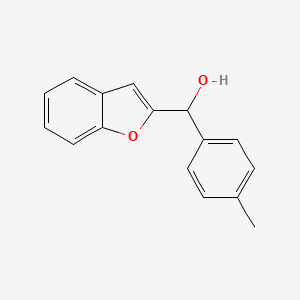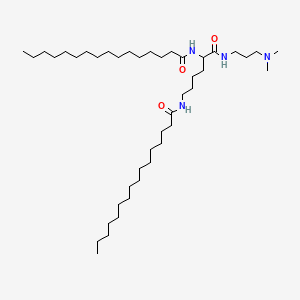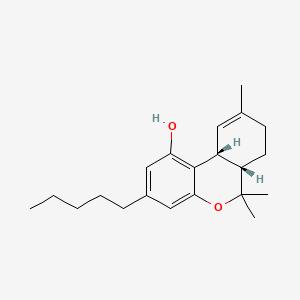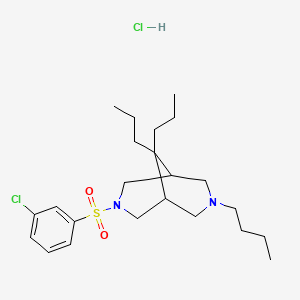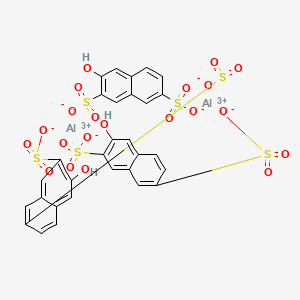
dialuminum;3-hydroxynaphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate is a chemical compound with the molecular formula 3C10H6O7S2.2Al. It is known for its unique structure, which includes aluminum ions complexed with 3-hydroxynaphthalene-2,7-disulfonate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum;3-hydroxynaphthalene-2,7-disulfonate typically involves the reaction of aluminum salts with 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of aluminum, affecting the overall properties of the compound.
Substitution: The sulfonate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of aluminum complexes, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which dialuminum;3-hydroxynaphthalene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aluminum ions in the compound can coordinate with various functional groups in biological molecules, influencing their activity and stability. This coordination can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Aluminum sesqui-3-hydroxynaphthalene-2,7-disulfonate
- Disodium 3-hydroxy-2,7-naphthalenedisulfonate
Uniqueness
Dialuminum;3-hydroxynaphthalene-2,7-disulfonate is unique due to its specific aluminum coordination and the presence of multiple sulfonate groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Propiedades
Número CAS |
85005-91-0 |
|---|---|
Fórmula molecular |
C30H18Al2O21S6 |
Peso molecular |
960.8 g/mol |
Nombre IUPAC |
dialuminum;3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/3C10H8O7S2.2Al/c3*11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h3*1-5,11H,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |
Clave InChI |
QONFPAHZIYPPPZ-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
